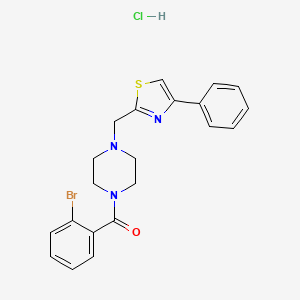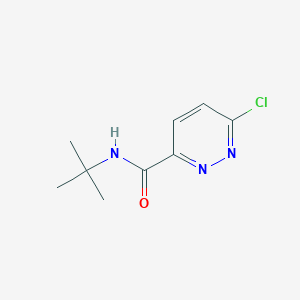
N-tert-butyl-6-chloropyridazine-3-carboxamide
Descripción general
Descripción
N-tert-butyl-6-chloropyridazine-3-carboxamide is a chemical compound that belongs to the pyridazine family. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. N-tert-butyl-6-chloropyridazine-3-carboxamide has been studied extensively, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has demonstrated the significance of N-tert-butyl-6-chloropyridazine-3-carboxamide derivatives in the synthesis and evaluation of compounds with potential antimycobacterial, antifungal, and photosynthesis-inhibiting activities. For example, a study on the synthesis, antimycobacterial, antifungal, and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides highlighted compounds with significant activity against Mycobacterium tuberculosis and fungal strains, as well as compounds capable of inhibiting photosynthetic electron transport in spinach chloroplasts (Doležal et al., 2010). This research emphasizes the utility of these compounds in agricultural applications, including their potential as herbicides or fungicides.
Chemical Structure and Properties
Another aspect of research on N-tert-butyl-6-chloropyridazine-3-carboxamide derivatives involves understanding their chemical structure and properties, such as spectroscopic characteristics and molecular interactions. For instance, a study on the spectroscopic (FT-IR, FT-Raman), first-order hyperpolarizability, NBO analysis, and HOMO and LUMO analysis of related compounds provided insights into the molecular structure, vibrational frequencies, and electronic properties, contributing to a deeper understanding of the nonlinearity of these molecules (Bhagyasree et al., 2015).
Insecticidal Activity
Research has also explored the insecticidal properties of N-tert-butyl-6-chloropyridazine-3-carboxamide derivatives. A study on the synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles found that these compounds possess good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens, indicating their potential as environmentally benign pest regulators (Wang et al., 2011).
Applications in Organic Synthesis
Furthermore, studies on the synthesis and applications of related compounds in organic chemistry have been conducted. For instance, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrated the utility of tert-butyl carbazate as a coupling reagent in the efficient preparation of various carbonyl compounds, showcasing the versatility of these compounds in synthetic organic chemistry (Iminov et al., 2015).
Propiedades
IUPAC Name |
N-tert-butyl-6-chloropyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)11-8(14)6-4-5-7(10)13-12-6/h4-5H,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRIYZWFJKQUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-6-chloropyridazine-3-carboxamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

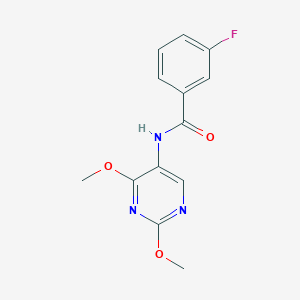
![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2998264.png)

![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2998267.png)
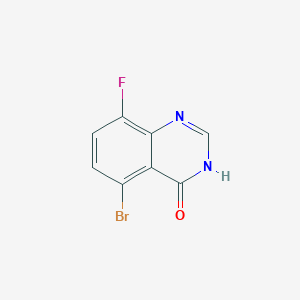
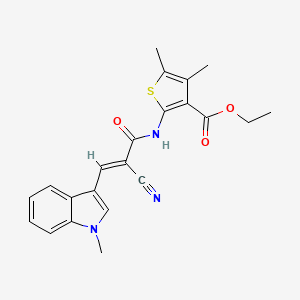
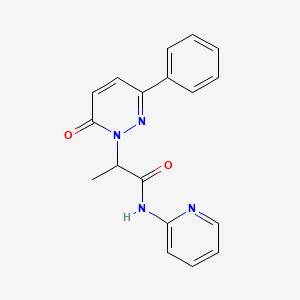
![N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2998274.png)
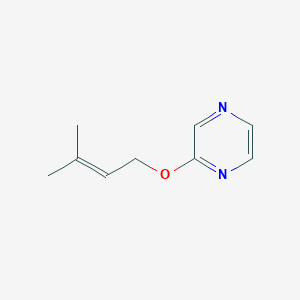
![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)
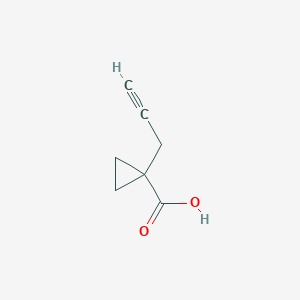
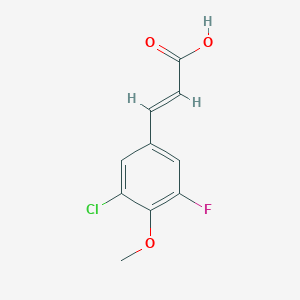
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2998281.png)
